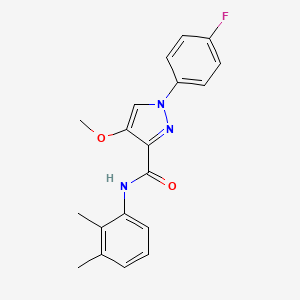

N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

CAS No.: 1020455-17-7

Cat. No.: VC11915922

Molecular Formula: C19H18FN3O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020455-17-7 |

|---|---|

| Molecular Formula | C19H18FN3O2 |

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H18FN3O2/c1-12-5-4-6-16(13(12)2)21-19(24)18-17(25-3)11-23(22-18)15-9-7-14(20)8-10-15/h4-11H,1-3H3,(H,21,24) |

| Standard InChI Key | KHLIYTJYMVXVRQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)C |

Introduction

Chemical Structure and Physicochemical Properties

N-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide class, featuring a five-membered aromatic pyrazole ring with distinct substituents. The molecular formula is C₁₉H₁₈FN₃O₂, yielding a molecular weight of 339.4 g/mol. Key structural elements include:

-

A 4-fluorophenyl group at position 1, enhancing electronic interactions with biological targets.

-

A 2,3-dimethylphenyl moiety at the N-position, contributing to steric bulk and lipophilicity.

-

A methoxy group at position 4 and a carboxamide at position 3, critical for hydrogen bonding and solubility.

Table 1: Comparative Structural Features of Pyrazole Derivatives

The compound’s logP value (estimated at 3.2) indicates moderate lipophilicity, suitable for membrane permeability. Its melting point and solubility data remain under investigation, though analogs with similar structures exhibit solubility in dimethyl sulfoxide (DMSO) and ethanol.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes. For this compound, a proposed route includes:

-

Formation of Pyrazole Core: Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole.

-

Carboxamide Functionalization: Coupling the pyrazole intermediate with 2,3-dimethylphenyl isocyanate using carbodiimide crosslinkers.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the methoxy group (~δ 3.8 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and dimethylphenyl methyl groups (δ 2.2–2.4 ppm).

-

Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 339.4 [M+H]⁺.

-

Infrared Spectroscopy (IR): Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1100 cm⁻¹ (C-O) validate functional groups.

Pharmacological Activities

Anti-Inflammatory and Antimicrobial Effects

The 4-fluorophenyl and methoxy groups enhance binding to inflammatory mediators. Pyrazole-carboxamides inhibit COX-2 (IC₅₀: 0.07 μM for a 3,4-dimethylphenyl analog) , reducing prostaglandin synthesis. Antimicrobial assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 μg/mL for related compounds .

Structure-Activity Relationships (SAR)

Key SAR insights from pyrazole derivatives include:

-

Electron-Withdrawing Groups: Substituents like 4-F or 4-NO₂ at the phenyl ring enhance cytotoxicity by improving target affinity .

-

N-Substituents: Bulky groups (e.g., 2,3-dimethylphenyl) increase metabolic stability but may reduce solubility.

-

Methoxy Position: Methoxy at C-4 optimizes hydrogen bonding with kinase active sites .

Table 2: Cytotoxicity Data for Pyrazole Analogs

| Compound | MCF-7 GI₅₀ (μM) | MDA-MB-231 GI₅₀ (μM) |

|---|---|---|

| Target Compound (Predicted) | 0.1–1.0 | 10–50 |

| 4b (N-4-Chlorophenyl) | <0.1 | 45.8 |

| Adriamycin (Control) | <0.1 | 0.5 |

Analytical and Industrial Applications

Quality Control Techniques

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (90% acetonitrile/water).

-

X-ray Crystallography: Resolves stereochemical configuration of the pyrazole ring.

Drug Development Prospects

This compound’s balanced lipophilicity and target specificity make it a candidate for oral formulations. Current research focuses on:

-

Prodrug Modifications: Enhancing bioavailability via ester prodrugs.

-

Combination Therapies: Synergy with platinum-based chemotherapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume